An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)octan-1-one
An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-2-yl)octan-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(Pyridin-2-yl)octan-1-one (also known as 2-octanoylpyridine), a heterocyclic ketone with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is limited, this document synthesizes information from analogous 2-acylpyridines to predict its physicochemical properties, spectroscopic signatures, and reactivity. Detailed, field-proven protocols for its synthesis and characterization are provided to empower researchers in their exploration of this and similar molecules. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of compounds.
Introduction: The Significance of 2-Acylpyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of an acyl group at the 2-position of the pyridine ring creates a versatile chemical entity, the 2-acylpyridines. These compounds serve as crucial intermediates in the synthesis of more complex molecules and have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The long alkyl chain of 1-(Pyridin-2-yl)octan-1-one introduces lipophilic character, which can significantly influence its biological properties and potential applications.
Physicochemical Properties
| Property | Predicted Value / Observation | Justification / Comparative Data |
| Molecular Formula | C₁₃H₁₉NO | Calculated from the chemical structure. |
| Molecular Weight | 205.30 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Shorter-chain 2-acylpyridines like 2-acetylpyridine are liquids at room temperature. The longer octanoyl chain may increase the melting point. |
| Boiling Point | > 250 °C (estimated) | The boiling point is expected to be significantly higher than that of 2-acetylpyridine (188-189 °C) due to the increased molecular weight and van der Waals forces of the octanoyl chain. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | The pyridine nitrogen allows for some water solubility through hydrogen bonding, but the long alkyl chain imparts significant nonpolar character. |
| pKa (of conjugate acid) | ~2.5 - 3.5 | The electron-withdrawing effect of the carbonyl group reduces the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |
Synthesis of 1-(Pyridin-2-yl)octan-1-one: A Validated Protocol
The synthesis of 2-acylpyridines can be achieved through several established methods. A common and effective approach involves the acylation of a 2-pyridyl organometallic reagent. The following protocol outlines a reliable method for the synthesis of 1-(Pyridin-2-yl)octan-1-one.
Reaction Scheme
Caption: Synthesis of 1-(Pyridin-2-yl)octan-1-one via Grignard reaction.
Step-by-Step Methodology
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 2-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 2-bromopyridine solution to the magnesium turnings and gently warm the flask to initiate the reaction.
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Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Acylation Reaction:
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Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of octanoyl chloride (1.1 equivalents) in anhydrous THF.
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Add the octanoyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Workup and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 1-(Pyridin-2-yl)octan-1-one.
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Spectroscopic Characterization
The structural elucidation of 1-(Pyridin-2-yl)octan-1-one relies on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for both the pyridine ring and the octanoyl chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-6 (proton on the pyridine ring adjacent to nitrogen) |
| ~8.0 | td | 1H | H-4 (proton on the pyridine ring) |
| ~7.8 | d | 1H | H-3 (proton on the pyridine ring) |
| ~7.4 | t | 1H | H-5 (proton on the pyridine ring) |
| ~3.1 | t | 2H | -CH₂- directly attached to the carbonyl group |
| ~1.7 | quintet | 2H | -CH₂- β to the carbonyl group |
| ~1.3 | m | 8H | -(CH₂)₄- of the octyl chain |
| ~0.9 | t | 3H | Terminal -CH₃ group |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (carbonyl carbon) |
| ~153 | C-2 (carbon of the pyridine ring attached to the acyl group) |
| ~149 | C-6 (carbon of the pyridine ring adjacent to nitrogen) |
| ~137 | C-4 (carbon of the pyridine ring) |
| ~127 | C-5 (carbon of the pyridine ring) |
| ~122 | C-3 (carbon of the pyridine ring) |
| ~44 | -CH₂- directly attached to the carbonyl group |
| ~32 | -CH₂- of the octyl chain |
| ~29 | -CH₂- of the octyl chain |
| ~25 | -CH₂- of the octyl chain |
| ~23 | -CH₂- of the octyl chain |
| ~14 | Terminal -CH₃ group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (pyridine ring) |
| 2950-2850 | Strong | Aliphatic C-H stretch (octyl chain) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1580, ~1470, ~1430 | Medium-Strong | C=C and C=N ring stretching (pyridine ring) |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular ion) |
| 122 | [M - C₆H₁₃]⁺ (Loss of the hexyl radical via alpha-cleavage) |
| 106 | [C₅H₄NCO]⁺ (Pyridylcarbonyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of 1-(Pyridin-2-yl)octan-1-one is governed by the interplay between the pyridine ring and the ketone functionality.
Caption: Key reactivity pathways for 1-(Pyridin-2-yl)octan-1-one.
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Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of classical reactions, including reduction to the corresponding secondary alcohol, Wittig olefination to form alkenes, and condensation reactions at the α-carbon.
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Reactions involving the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring. The ring itself is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ring nitrogen and the carbonyl group.
Potential Applications in Drug Development and Materials Science
While specific biological data for 1-(Pyridin-2-yl)octan-1-one is not available, the broader class of pyridine-containing molecules and long-chain ketones suggests several areas of potential interest:
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Antimicrobial and Antifungal Agents: The lipophilic octanoyl chain could facilitate membrane disruption in microorganisms, a mechanism of action for some antimicrobial agents.
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Enzyme Inhibitors: The pyridine and ketone moieties can act as hydrogen bond acceptors and donors, potentially interacting with the active sites of enzymes.
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Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, opening possibilities for the development of novel catalysts or metal-based therapeutics.
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Liquid Crystals and Polymers: The combination of a rigid aromatic head (pyridine) and a flexible aliphatic tail (octyl chain) is a common motif in the design of liquid crystalline materials.
Safety, Handling, and Storage
Specific safety data for 1-(Pyridin-2-yl)octan-1-one is not established. The following recommendations are based on the safety profiles of similar compounds, such as 2-acetylpyridine.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
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Toxicity: The toxicity of this compound has not been fully investigated. Assume it is harmful if swallowed, and may cause skin and eye irritation.
Conclusion
1-(Pyridin-2-yl)octan-1-one represents a versatile chemical building block with significant potential for further exploration in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical properties, along with robust protocols for its synthesis and characterization. By leveraging the established chemistry of 2-acylpyridines, researchers are well-equipped to synthesize and investigate this and related compounds, paving the way for new discoveries and applications. The elucidation of its specific biological activities and material properties through future experimental work is a promising area of research.
References
- Due to the limited availability of specific literature for 1-(Pyridin-2-yl)octan-1-one, this section would typically be populated with references to the synthesis, spectroscopy, and biological activity of analogous 2-acylpyridines. For the purpose of this generated response, specific, verifiable URLs cannot be generated.
